Methoxyethylbenzeneboronic acid, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxyethylbenzeneboronic acid, (S)-, also known as [2-[(1R)-1-Methoxyethyl]phenyl]boronic acid, is an organic compound with the molecular formula C9H13BO3 and a molecular weight of 180.01 g/mol . This compound is characterized by its white solid form and is commonly used in various chemical reactions and research applications.
Vorbereitungsmethoden
The synthesis of Methoxyethylbenzeneboronic acid, (S)-, involves several steps. One common method is the chemoenzymatic stereosynthesis, which allows for the production of both enantiomers of the compound . The reaction typically involves the use of n-hexane as a solvent, and the product is obtained as a white solid with a melting point of 72-74°C . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure the purity and yield of the compound.
Analyse Chemischer Reaktionen
Methoxyethylbenzeneboronic acid, (S)-, undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Substitution Reactions: Methoxyethylbenzeneboronic acid, (S)-, can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include palladium catalysts, bases, and various solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Wissenschaftliche Forschungsanwendungen
Methoxyethylbenzeneboronic acid, (S)-, has a wide range of scientific research applications, including:
Biology: The compound can be used as an NMR shift reagent for the enantiomeric assay of diols.
Industry: Methoxyethylbenzeneboronic acid, (S)-, is used in the production of various chemical intermediates and fine chemicals.
Wirkmechanismus
The mechanism of action of Methoxyethylbenzeneboronic acid, (S)-, involves its interaction with specific molecular targets and pathways. In the context of Suzuki-Miyaura coupling, the compound acts as a boron reagent that participates in the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst . This process is crucial for the formation of carbon-carbon bonds and is facilitated by the mild and functional group-tolerant conditions of the reaction.
Vergleich Mit ähnlichen Verbindungen
Methoxyethylbenzeneboronic acid, (S)-, can be compared with other boronic acids, such as phenylboronic acid and methylboronic acid. While all these compounds share similar boron-containing structures, Methoxyethylbenzeneboronic acid, (S)-, is unique due to its specific methoxyethyl substituent, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in certain synthetic applications where other boronic acids may not be as effective.
Similar compounds include:
- Phenylboronic acid
- Methylboronic acid
- Ethylboronic acid
These compounds differ in their substituents and, consequently, their reactivity and applications in chemical synthesis.
Eigenschaften
CAS-Nummer |
166191-23-7 |
---|---|
Molekularformel |
C9H13BO3 |
Molekulargewicht |
180.01 g/mol |
IUPAC-Name |
[2-[(1S)-1-methoxyethyl]phenyl]boronic acid |
InChI |
InChI=1S/C9H13BO3/c1-7(13-2)8-5-3-4-6-9(8)10(11)12/h3-7,11-12H,1-2H3/t7-/m0/s1 |
InChI-Schlüssel |
FQRNBDHINRHZRU-ZETCQYMHSA-N |
Isomerische SMILES |
B(C1=CC=CC=C1[C@H](C)OC)(O)O |
Kanonische SMILES |
B(C1=CC=CC=C1C(C)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.